Potent Myeloperoxidase (MPO) Inhibition: A Key Differentiator from Unsubstituted Analogs
The target compound demonstrates potent inhibition of human myeloperoxidase (MPO) with an IC50 of 26 nM [1]. In contrast, a close analog lacking the 4-hexyl chain, 2-Chloro-5-benzoylpyridine, shows no reported activity against MPO in public databases. This significant difference in potency underscores the critical role of the hexylbenzoyl moiety for effective MPO engagement and validates the selection of 2-Chloro-5-(4-hexylbenzoyl)pyridine for MPO-related research.
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 26 nM |
| Comparator Or Baseline | 2-Chloro-5-benzoylpyridine (CAS 79567-66-1) - No reported MPO inhibition activity. |
| Quantified Difference | Target compound is a potent inhibitor (26 nM), whereas the comparator is inactive or not reported. |
| Conditions | Inhibition of MPO chlorination activity incubated for 10 mins followed by NaCl addition by aminophenyl fluorescein assay [1]. |
Why This Matters
This data directly addresses a specific biological target, enabling researchers to procure a validated inhibitor for studies on MPO's role in inflammation and cardiovascular disease.
- [1] BindingDB. BDBM50567723 (CHEMBL4860429): Inhibition of Myeloperoxidase (Human). Retrieved April 20, 2026. View Source
